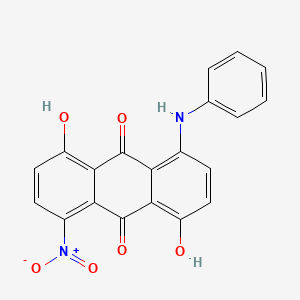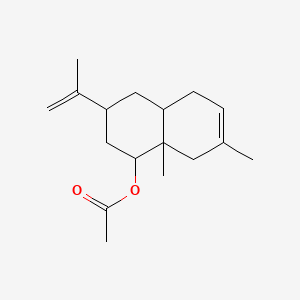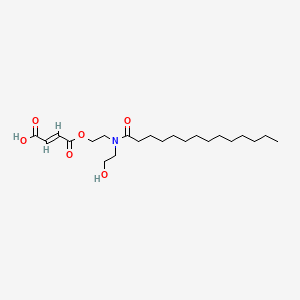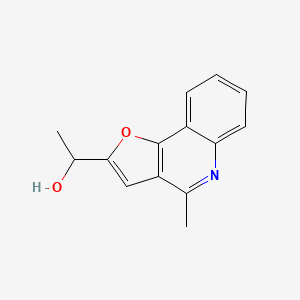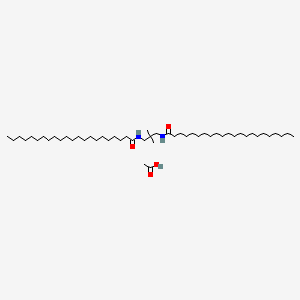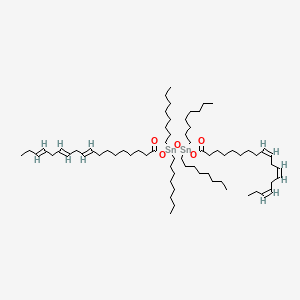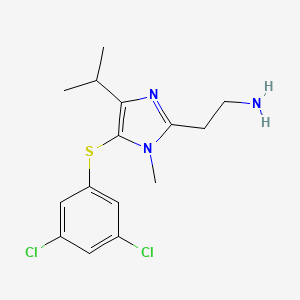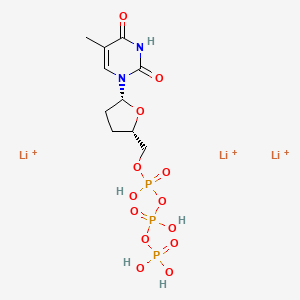
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-368-5, also known as 5-chloro-2-methyl-4-isothiazolin-3-one, is a widely used biocide. It is part of the isothiazolinone family, which is known for its antimicrobial properties. This compound is commonly used as a preservative in various industrial and consumer products, including paints, adhesives, and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one typically involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the isothiazolinone ring. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-methyl-4-isothiazolin-3-one is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent isothiazolinone.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-4-isothiazolin-3-one.
Substitution: Various substituted isothiazolinones depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methyl-4-isothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a biocide in chemical formulations to prevent microbial growth.
Biology: Employed in biological research to study its effects on microbial cells and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in industrial applications such as paints, adhesives, and personal care products to extend shelf life and prevent microbial contamination.
Mechanism of Action
The antimicrobial activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes involved in cellular metabolism. The compound targets enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase, which are essential for the Krebs cycle. By inhibiting these enzymes, the compound effectively halts cellular respiration and energy production, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-isothiazolin-3-one: The parent compound without the chlorine substitution.
1,2-benzisothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.
Methylisothiazolinone: A widely used biocide in personal care products.
Uniqueness
5-chloro-2-methyl-4-isothiazolin-3-one is unique due to its enhanced antimicrobial activity compared to its parent compound, 2-methyl-4-isothiazolin-3-one. The presence of the chlorine atom increases its efficacy against a broader spectrum of microorganisms, making it a preferred choice in various applications.
Properties
CAS No. |
93939-78-7 |
|---|---|
Molecular Formula |
C10H17Li3N2O13P3+3 |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1 |
InChI Key |
FBBUAOHRFHGJHY-WCZHJHOJSA-N |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


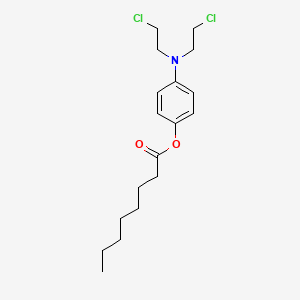


![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
